molecular formula C7H14ClNO2 B12331507 3-Methylpiperidine-2-carboxylic acid hydrochloride

3-Methylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B12331507
M. Wt: 179.64 g/mol
InChI Key: ZRDPTHZAEZSISM-UHFFFAOYSA-N
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Description

3-Methylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpiperidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylpyridine-2-carboxylic acid with hydrochloric acid, followed by cyclization and reduction steps . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Methylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Methylpiperidine-2-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate that can be further modified to produce active pharmaceutical ingredients. The pathways involved often include enzyme-mediated reactions that convert the compound into its active form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

3-methylpiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H

InChI Key

ZRDPTHZAEZSISM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCNC1C(=O)O.Cl

Origin of Product

United States

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